Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound with significant relevance in organic chemistry and medicinal applications. It possesses the molecular formula and a molecular weight of approximately . This compound is categorized under the class of dihydropyridine derivatives, which are known for their diverse biological activities and utility in synthesizing pharmaceuticals.
This compound can be sourced from various chemical suppliers and is often utilized in research laboratories for its potential applications in drug development. Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is classified as an intermediate in the synthesis of more complex molecules, particularly in the context of developing new therapeutic agents .
The synthesis of ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be achieved through several methods. A commonly referenced procedure involves the use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as a starting material. The reaction typically occurs in a microwave vial under controlled conditions with a catalyst and base .
A general procedure includes:
This method yields the target compound in high purity and yield .
Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can participate in various chemical reactions due to its functional groups. Notably:
These reactions are crucial for synthesizing pharmaceutical intermediates and exploring new chemical entities .
The mechanism of action for ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives typically involves their interaction with biological targets such as enzymes or receptors. For instance:
Research has shown that related pyridone compounds exhibit significant biological activity against various pathogens, making them valuable in medicinal chemistry .
These properties are essential for handling the compound in laboratory settings .
Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate finds applications primarily in:
Its versatility makes it a valuable compound in both academic research and industrial applications .
1,2-Dihydropyridines (1,2-DHPs) represent a distinct subclass of nitrogen-containing heterocycles characterized by partial unsaturation and non-aromatic electronic properties. Unlike their fully aromatic pyridine counterparts or the isomeric 1,4-dihydropyridines (notably the nifedipine-class calcium channel blockers), 1,2-DHPs feature unique reactivity and conformational behavior. The 2-oxo-1,2-dihydropyridine motif, exemplified by Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 130879-43-5), introduces a lactam-like carbonyl at the 2-position, imparting significant hydrogen-bonding capacity and planarity to the ring system. This scaffold serves as a versatile synthon in alkaloid synthesis and pharmaceutical design, bridging classical Hantzsch chemistry with modern medicinal applications. Its inherent polarity and capacity for derivatization make it a privileged structure in heterocyclic chemistry.
The core structure of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate integrates three critical functional elements that define its chemical behavior and utility:
The 2-Oxo (Lactam) Group:This moiety imposes a fixed enone-like system (C2=O conjugated with C3=C4). The carbonyl oxygen acts as a strong hydrogen-bond acceptor, facilitating interactions with biological targets or directing metal coordination in synthetic applications. This conjugation slightly delocalizes the nitrogen lone pair, reducing basicity compared to pyridines (pKa ~1-3 for protonation). The lactam carbonyl enhances ring planarity, influencing crystal packing and molecular recognition events, as observed in protein-ligand docking studies of related bioactive 1,2-DHPs [10].
3-Methoxy Substituent:Positioned ortho to the lactam carbonyl, the methoxy group (-OCH₃) exerts a strong +M (mesomeric) effect, donating electron density into the conjugated system. This modifies the electron distribution, increasing electron density at C4 and C6 while slightly decreasing electrophilicity at C5. This electronic profile directs electrophilic substitution and influences the compound’s dipole moment (~3.5-4.5 D, calculated). Furthermore, the methoxy group contributes to lipophilicity (experimental LogP ≈ 0.57 [2]) and serves as a potential site for demethylation or halogenation reactions.
Ethyl 4-Carboxylate Ester:The -COOEt group at C4 provides a versatile handle for further synthetic elaboration. It can undergo hydrolysis to the carboxylic acid, transesterification, amidation, or reduction to alcohols. Its electron-withdrawing nature (-I effect) polarizes the ring, enhancing reactivity at adjacent positions (C3 and C5). This ester group significantly impacts solubility, typically rendering the compound soluble in polar organic solvents (ethanol, DMSO, ethyl acetate) but sparingly soluble in water [1] [6].
Table 1: Key Physicochemical Properties of Ethyl 3-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Property | Value | Source/Note |
---|---|---|
CAS Registry Number | 130879-43-5 | Universal identifier [1] [2] |
Molecular Formula | C₁₀H₁₃NO₄ | Confirmed by elemental analysis [1] |
Molecular Weight | 211.22 g/mol | Calculated from formula [1] |
SMILES | O=C(C(C=CN1C)=C(OC)C1=O)OCC | Canonical representation [1] |
Purity (Commercial) | ≥95% to ≥98% | Typical supplier specifications [2] [6] |
LogP (Predicted/Exp) | ~0.57 | Measure of lipophilicity [2] |
Topological Polar Surface Area (TPSA) | 57.5 Ų | Calculated descriptor [2] |
Hydrogen Bond Acceptors | 5 | Oxygen atoms in C=O, COO, OCH₃ [2] |
Hydrogen Bond Donors | 0 | No OH or NH groups [2] |
Rotatable Bonds | 3 | Ethoxy group (-OCH₂CH₃), ester linkage [2] |
Functional Versatility in Synthesis: The combined electron-donating (methoxy) and electron-withdrawing (ester, lactam) groups create a push-pull system within the molecule. This facilitates reactions like nucleophilic addition at C5/C6, electrophilic substitution if activating groups are present elsewhere, and cycloadditions exploiting the diene-like character of the 1,2-DHP ring. Its role as a precursor to isoquinuclidines (key to alkaloids like ibogaine and pharmaceuticals like oseltamivir) highlights its synthetic value [5]. Biochemically, the 2-oxo-1,2-DHP core mimics aspects of NADH cofactors, underpinning investigations into enzyme inhibition and redox modulation [3] [10]. Principal Component Analysis (PCA) of structurally related bioactive 1,2-DHPs identifies molecular descriptors like LogP, TPSA, and rotatable bond count as critical factors correlating with anticancer activity, suggesting this scaffold’s inherent drug-likeness potential [10].
The development of methoxy-substituted pyridinecarboxylates reflects broader trends in medicinal chemistry:
Early Foundations (Hantzsch Synthesis & Natural Products):The discovery of the Hantzsch dihydropyridine synthesis in 1882 provided the foundational methodology for accessing 1,4-DHPs. While initially focused on 1,4-DHPs (like nifedipine), modifications enabled access to 1,2-DHP isomers. Naturally occurring pyridine and DHP alkaloids (e.g., trigonelline, NADH, huperzine A) demonstrated the biological relevance of these scaffolds, stimulating synthetic efforts. Early 1,2-DHP derivatives were primarily synthetic intermediates or natural product models rather than direct drug candidates [3] [5].
Rise of 1,4-Dihydropyridine Therapeutics:The mid-20th century witnessed the emergence of 1,4-DHPs as blockbuster drugs, primarily as L-type calcium channel blockers (nifedipine, amlodipine, felodipine) for cardiovascular diseases (hypertension, angina). These drugs typically featured ester groups ortho and meta to the N-H, with aryl substituents. Their success cemented DHPs as privileged structures in medicinal chemistry but overshadowed the exploration of 1,2-DHPs for decades [3].
Shift Towards 1,2-Dihydropyridines and Functionalized Derivatives:By the late 20th and early 21st centuries, attention broadened. Limitations of 1,4-DHPs (photodegradation, vasoselectivity issues) and the discovery of novel biological targets spurred interest in isomeric scaffolds and diversified substitution patterns. The synthesis of complex alkaloids and recognition of the 1,2-DHP core in intermediates for drugs like oseltamivir highlighted their value [5]. Methoxy groups, recognized for modulating electronic properties, lipophilicity, metabolic stability, and target interactions in other heterocycles (e.g., quinolines, isoquinolines), were incorporated into DHP design. Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate emerged as a versatile building block within this context. Its defined substitution pattern – methyl for N-protection, methoxy for electronic modulation and as a potential leaving group, and ester for further derivatization – made it ideal for generating targeted libraries. Modern techniques like microwave-assisted synthesis and computational design (PCA, docking) accelerated the exploration of derivatives for diverse indications, particularly cancer (targeting kinases like PIM-1) and CNS disorders [3] [10].
Table 2: Evolution of Key Dihydropyridine Scaffolds in Medicinal Chemistry
Era | Dominant Scaffold | Key Examples | Primary Therapeutic Area | Role of Methoxy/Carboxylate |
---|---|---|---|---|
Late 19th C | Pyridine | Nicotine, Nicotinic acid | - (Natural Products) | Natural occurrence (e.g., trigonelline) |
Early-Mid 20th C | 1,4-DHP | Nifedipine (synthesized 1969) | Cardiovascular (Hypertension) | Ester groups critical for Ca²⁺ channel block; Methoxy rare |
Late 20th C | 1,2-DHP / 2-Oxo-1,2-DHP | Huperzine A, Oseltamivir precursors | Neurology (AChE inhibition), Antiviral | Methoxy in some natural alkaloids; Ester as synthetic handle |
21st C | Functionalized 2-Oxo-1,2-DHP | Ethyl 3-Methoxy-1-methyl-2-oxo... | Oncology, CNS (Research Building Block) | Methoxy tunes electronics/logP; Ester enables diversification [1] [3] [10] |
Precise naming and understanding of stereochemical features are essential for unambiguous scientific communication:
4-(Ethoxycarbonyl)
3-Methoxy
1-Methyl
1,2-dihydro
.Systematic Name: Ethyl 3-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylateAlternative names include 3-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester [1] [2] [6]. Its CID is 25202556 (PubChem) [4]. Regioisomerism:The positions of the methoxy (C3), ester (C4), and methyl (N1) groups are crucial. Regioisomers, such as Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CID 13004795 [9]) or Ethyl 3-methoxy-1-methyl-2-oxo-6-(prop-1-en-2-yl)-1,2-dihydropyridine-4-carboxylate (CAS 1429204-63-6 [8]), exhibit distinct physicochemical and biological properties due to altered electronic distributions and steric environments.
Stereochemistry:The parent Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate possesses no chiral centers. The N1-methyl group and C3-methoxy group are attached to sp² hybridized atoms (nitrogen and carbon, respectively), preventing stereoisomerism at these points. The ring itself is generally planar or near-planar due to the conjugated system (lactam C2=O, C3=C4, C5=C6). Planar Chirality: While achiral in its ground state, restricted rotation around bonds (e.g., if bulky substituents were present at C3 or C5) could potentially lead to atropisomers in highly substituted derivatives. However, for the standard compound with small substituents (methyl, methoxy, ethoxycarbonyl), rapid rotation occurs, and no resolvable stereoisomers exist. Conformational preferences of the ester (-COOEt) and methoxy (-OCH₃) groups relative to the ring plane exist but do not generate separable stereoisomers [3] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1